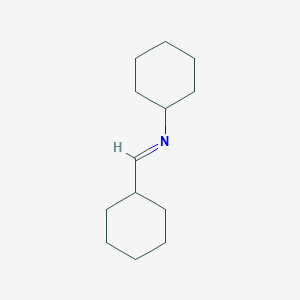

Cyclohexylmethylenecyclohexylamine

描述

Cyclohexylmethylenecyclohexylamine (CAS No. 1761-71-3), also known as 4,4'-methylenebis(cyclohexylamine) or PACM, is a bicyclic aliphatic amine with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol . It exists as a multi-constituent substance with three geometric isomers: trans-trans, cis-cis, and cis-trans, which influence its physicochemical behavior and industrial applications . The compound is structurally characterized by two cyclohexyl rings bridged by a methylene group, with primary amine functional groups on each ring. Its SMILES notation is NC1CCC(CC1)CC2CCC(N)CC2, reflecting this configuration .

PACM is primarily used in polymer production, such as epoxy curing agents and polyurethane catalysts, due to its rigidity and amine reactivity . Toxicological studies often rely on read-across data from structurally similar analogues, such as 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5), to assess hazards like skin sensitization and systemic toxicity .

属性

CAS 编号 |

56037-75-3 |

|---|---|

分子式 |

C13H23N |

分子量 |

193.33 g/mol |

IUPAC 名称 |

N,1-dicyclohexylmethanimine |

InChI |

InChI=1S/C13H23N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h11-13H,1-10H2 |

InChI 键 |

JJKFACXTVSOZFK-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)C=NC2CCCCC2 |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

The following table compares PACM with key analogues:

Key Observations:

- Structural Differences : PACM’s methylene bridge and dual amine groups distinguish it from simpler cyclohexylamines like ethylidenecyclohexylamine, which feature single alkylidene substituents . The dimethyl analogue (CAS 6864-37-5) introduces methyl groups at the 2-positions, increasing molecular weight and steric hindrance .

- Isomerism : PACM’s three geometric isomers are absent in most analogues, impacting its crystallinity and reactivity in polymer applications .

- Physical Properties : Derivatives like γ-butylidenecyclohexylamine exhibit lower boiling points (e.g., 140–148°C) compared to PACM’s higher molecular weight, suggesting reduced volatility .

Toxicological and Functional Comparisons

Toxicity Profiles:

- Read-across data from its dimethyl analogue (CAS 6864-37-5) supports similarities in systemic toxicity, including hepatotoxicity and nephrotoxicity .

- Dimethyl Analogue: Shares PACM’s primary amine functionality, leading to comparable metabolic pathways (e.g., oxidation and conjugation).

- Ethylidenecyclohexylamine Derivatives: Limited toxicity data, but their simpler structures suggest lower persistence in biological systems compared to PACM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。